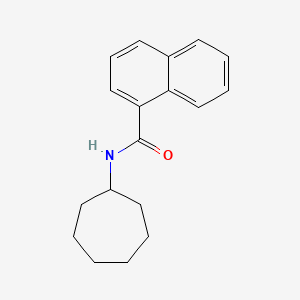
N-cycloheptylnaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptylnaphthalene-1-carboxamide is an organic compound with the molecular formula C18H21NO and a molecular weight of 267.36544 g/mol . This compound is characterized by a naphthalene ring substituted with a cycloheptyl group and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with cycloheptylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired amide is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylnaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Cycloheptylnaphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-cycloheptylnaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-naphthamide
- N-cyclooctyl-1-naphthamide
- N-cyclopentyl-1-naphthamide
Uniqueness
N-cycloheptylnaphthalene-1-carboxamide is unique due to its specific cycloheptyl substitution, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-cycloheptylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H21NO/c20-18(19-15-10-3-1-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h5-9,12-13,15H,1-4,10-11H2,(H,19,20) |
InChI Key |
YHAKEVCUECKWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975029.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide](/img/structure/B10975037.png)
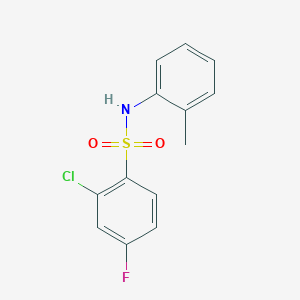

![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10975060.png)
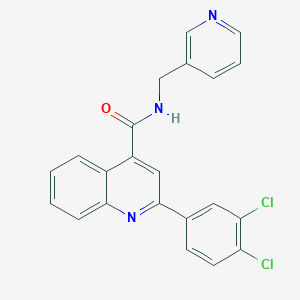
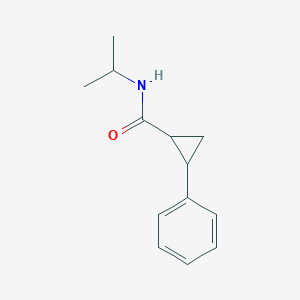
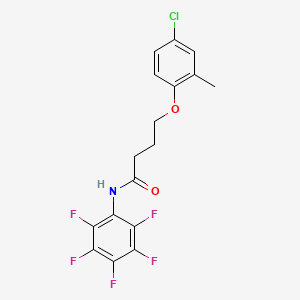
![1-(3-Chlorophenyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B10975072.png)
![N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10975078.png)
methanone](/img/structure/B10975085.png)
![2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10975086.png)
![3-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975091.png)
